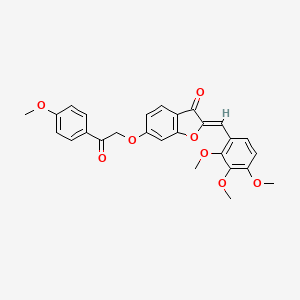

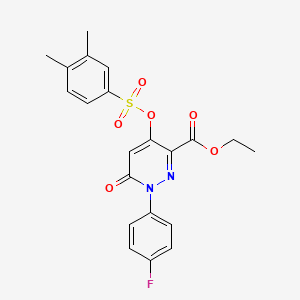

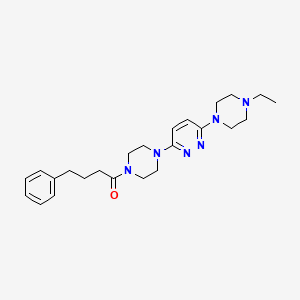

![molecular formula C20H21N3O3S2 B2517015 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone CAS No. 895450-41-6](/img/structure/B2517015.png)

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient eco-friendly microwave-assisted synthesis of a related compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was achieved through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene .

Molecular Structure Analysis

The crystal structure of a related compound demonstrated a conventional chair conformation for the piperazine ring . The structure was fully characterized by IR, NMR, MS spectral data, and X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, pi–pi T-shaped interactions were displayed by PHE263 residue with the aromatic ring of benzothiazine 1,1 dioxide ring and the LEU212 had pi-alkyl interactions with the same aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield, melting point, and IR, NMR, and MS spectral data of a related compound were provided .

Scientific Research Applications

Benzothiazole derivatives, such as 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone, are notable for their broad spectrum of pharmacological activities. These compounds have been extensively explored in the realm of medicinal chemistry due to their potent biological activities and potential therapeutic applications. This discussion focuses on the scientific research applications of these derivatives, excluding aspects related to drug use, dosage, and side effects.

Biological Activities and Therapeutic Potential

Benzothiazole derivatives exhibit a wide range of biological activities, making them significant in the development of new therapeutic agents. For instance, they have been shown to possess antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties. The unique structure of benzothiazoles, featuring a benzene ring fused with a thiazole ring, contributes to their efficacy in various biological roles. These compounds have been integrated into the structure of several drugs, highlighting their importance in drug discovery and development (Kamal et al., 2015).

Role in Antimicrobial Resistance

The benzothiazole scaffold has also been leveraged in addressing the critical issue of antimicrobial resistance. Research indicates that derivatives of benzothiazole can serve as effective antimicrobial agents, offering a new avenue for combating drug-resistant bacterial strains. This is particularly relevant in the ongoing fight against tuberculosis (TB), where benzothiazole derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020).

Contributions to Cancer Research

In cancer research, benzothiazole derivatives have been identified as potential antitumor agents. Their ability to modulate various molecular pathways involved in cancer progression makes them valuable in the development of new anticancer therapies. Specifically, they have been explored for their efficacy in inhibiting the growth of colorectal cancer cells by affecting gene and protein expressions related to cancer development (Moorthy et al., 2023).

Advancements in Pharmacological Activities

The exploration of benzothiazole and its derivatives continues to yield new insights into their pharmacological activities. These compounds are not only pivotal in the treatment of existing conditions but also offer a foundation for the development of novel therapeutic agents with improved efficacy and safety profiles. The structural versatility of benzothiazoles allows for the synthesis of diverse compounds, each with the potential to address specific therapeutic needs (Sumit et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone are Mycobacterium tuberculosis and cyclooxygenase (COX) enzymes . The compound has shown significant inhibitory activity against M. tuberculosis, making it a potential candidate for anti-tubercular therapy . Additionally, it has demonstrated inhibitory activity against COX enzymes, which play a crucial role in inflammation and pain signaling pathways .

Mode of Action

This compound interacts with its targets, leading to changes in their normal functioning. In the case of M. tuberculosis, the compound inhibits the growth of the bacteria, thereby helping to control the spread of tuberculosis . When interacting with COX enzymes, the compound inhibits their activity, which can lead to a reduction in inflammation and pain .

Biochemical Pathways

The compound affects the biochemical pathways associated with M. tuberculosis growth and COX-mediated inflammation. By inhibiting the growth of M. tuberculosis, the compound disrupts the bacterial life cycle and prevents the progression of tuberculosis . The inhibition of COX enzymes disrupts the synthesis of prostaglandins, bioactive lipids that mediate inflammatory responses, thereby alleviating inflammation and pain .

Pharmacokinetics

tuberculosis and COX enzymes suggests it has sufficient bioavailability to interact with these targets

Result of Action

The action of this compound results in the inhibition of M. tuberculosis growth and COX enzyme activity. This leads to a decrease in the spread of tuberculosis and a reduction in inflammation and pain .

Future Directions

The future directions in the research of similar compounds involve the design and synthesis of novel derivatives with enhanced biological activities. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions .

Cellular Effects

Benzothiazole derivatives have been reported to exhibit cytotoxic activity against various human cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been shown to bind to various biomolecules, inhibit or activate enzymes, and alter gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, and microwave irradiation .

Dosage Effects in Animal Models

The dosage effects of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone in animal models have not been reported. Benzothiazole derivatives have been shown to exhibit various pharmacological activities in animal models .

Metabolic Pathways

Benzothiazole derivatives have been shown to interact with various enzymes and cofactors .

Transport and Distribution

Benzothiazole derivatives have been shown to interact with various transporters and binding proteins .

Subcellular Localization

Benzothiazole derivatives have been shown to localize in various subcellular compartments .

Properties

IUPAC Name |

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-15-6-8-16(9-7-15)28(25,26)14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLZORIFSOSEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

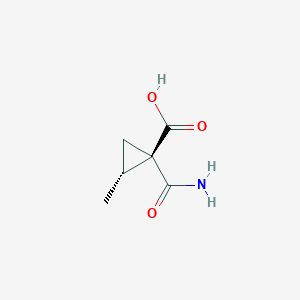

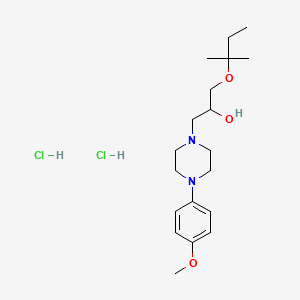

![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)

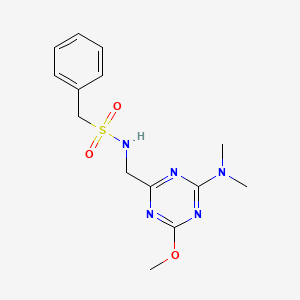

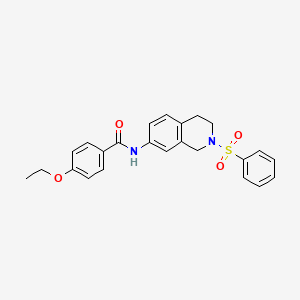

![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)

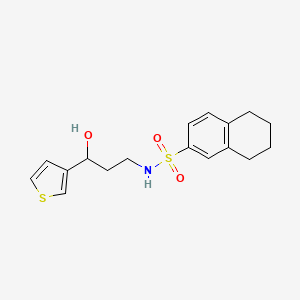

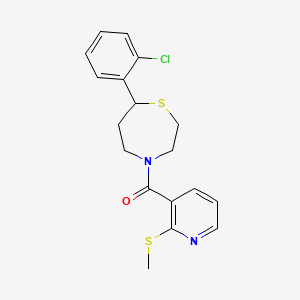

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2516950.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2516953.png)